

Mass Spectrometry Analysis: A Comparative Guide to Ethyl 2-chloro-5-nitronicotinate

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Compound of Interest

Compound Name: *Ethyl 2-chloro-5-nitronicotinate*

Cat. No.: *B121944*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry (MS) data for **Ethyl 2-chloro-5-nitronicotinate**, a key building block in pharmaceutical synthesis. Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents predicted data based on established fragmentation patterns of structurally related molecules. This information is compared with a close structural analog, Ethyl 2-chloro-5-methylnicotinate, to offer a valuable resource for compound identification and characterization.

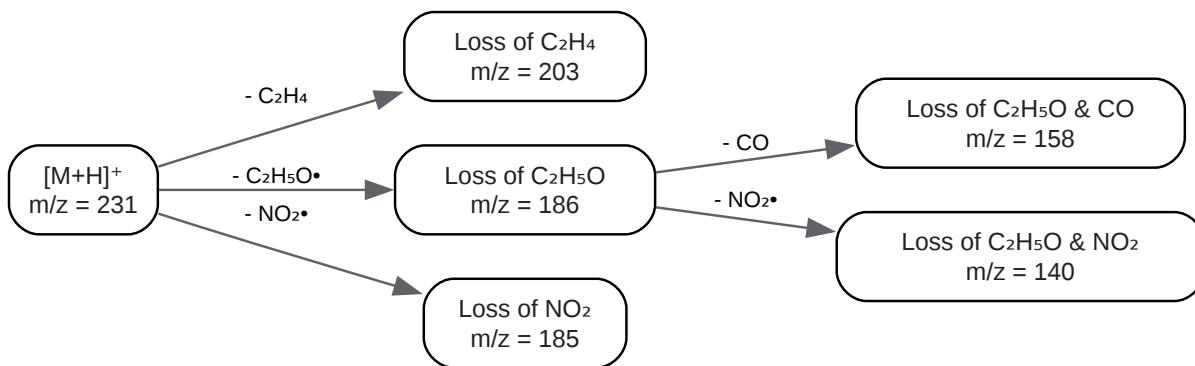
Quantitative Data Summary

The following table summarizes the key mass-to-charge (m/z) values for **Ethyl 2-chloro-5-nitronicotinate** and a comparable alternative, Ethyl 2-chloro-5-methylnicotinate. The data for **Ethyl 2-chloro-5-nitronicotinate** is predicted based on its chemical structure and known fragmentation behaviors of similar compounds.

Compound	Molecular Formula	Monoisotopic Mass (Da)	[M+H] ⁺ (Predicted m/z)	[M+Na] ⁺ (Predicted m/z)	Key Predicted Fragment Ions (m/z)
Ethyl 2-chloro-5-nitronicotinate	C ₈ H ₇ ClN ₂ O ₄	230.0094	231.0167	253.00	202, 185, 157, 129
Ethyl 2-chloro-5-methylnicotinate	C ₉ H ₁₀ ClNO ₂	199.0400	200.0473	222.03	Not available

Predicted Fragmentation Pathway of Ethyl 2-chloro-5-nitronicotinate

The fragmentation of **Ethyl 2-chloro-5-nitronicotinate** under mass spectrometry is expected to follow characteristic pathways for chloropyridines, nitroaromatics, and ethyl esters. The primary fragmentation events are likely to involve the loss of the ethoxy group, the nitro group, and subsequent cleavages of the pyridine ring.



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Caption: Predicted fragmentation of **Ethyl 2-chloro-5-nitronicotinate**.

Experimental Protocols

A standard protocol for acquiring mass spectrometry data for **Ethyl 2-chloro-5-nitronicotinate** and similar compounds using Electrospray Ionization (ESI) is detailed below.

Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
- Liquid Chromatography (LC) System: An HPLC or UHPLC system for sample introduction (optional, for mixture analysis).

Sample Preparation:

- Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

Mass Spectrometry Parameters (Positive Ion Mode):

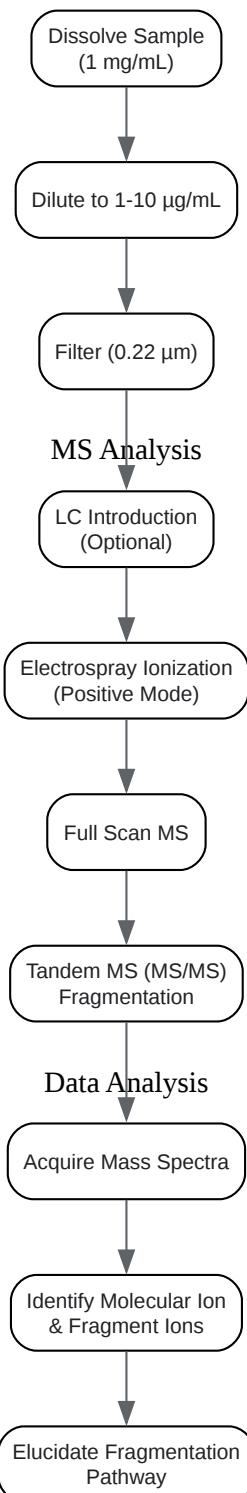
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5 - 4.5 kV.
- Cone Voltage: 20 - 40 V.
- Source Temperature: 100 - 150 °C.
- Desolvation Temperature: 250 - 400 °C.
- Desolvation Gas Flow: 600 - 800 L/hr.
- Mass Range: m/z 50 - 500.

- Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a detailed fragmentation spectrum.

Experimental Workflow

The general workflow for the mass spectrometric analysis of **Ethyl 2-chloro-5-nitronicotinate** is outlined in the following diagram.

Sample Preparation

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Caption: General workflow for MS analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of **Ethyl 2-chloro-5-nitronicotinate**. Researchers can use this information to develop analytical methods, confirm the identity of synthesized compounds, and characterize related structures in complex matrices. The provided experimental protocol offers a starting point for method development, which may require further optimization based on the specific instrumentation and analytical goals.

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